MK-8745
Overview
Description
MK-8745 is a selective small-molecule inhibitor of Aurora A kinase, a member of the serine/threonine kinase family. Aurora A kinase plays a crucial role in cell division by regulating chromatid segregation. This compound has shown potential in inhibiting tumor growth in preclinical models and is effective against a wide range of human cancer cell lines .
Mechanism of Action
Target of Action
MK-8745, also known as (3-chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone, is a potent, novel, and selective small-molecule inhibitor of Aurora A kinase . Aurora A kinase (AURKA) is a member of the Aurora family of serine/threonine kinases, which are key regulators of mitotic progression . AURKA is commonly upregulated in human tumors and its increased expression has been linked to cancer .
Mode of Action
This compound interacts with AURKA, inhibiting its function and reducing its expression . This interaction leads to the inhibition of tumor growth in preclinical models and has been shown to be effective against a wide range of human cancer cell lines .
Biochemical Pathways
The inhibition of AURKA by this compound affects the mitotic progression of cells . AURKA plays a crucial role in cell division processes via regulation of mitosis . Therefore, the inhibition of AURKA can lead to cell cycle arrest at the G2/M phase .
Pharmacokinetics
It is noted that this compound analogues have appropriate admet (absorption, distribution, metabolism, excretion, and toxicity) properties , suggesting that this compound may have similar characteristics.
Result of Action
The result of this compound’s action is the inhibition of tumor growth in preclinical models . It leads to cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA, followed by mitotic catastrophe and cell death .
Biochemical Analysis
Biochemical Properties
MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .
Metabolic Pathways
This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity
Preparation Methods
The synthesis of MK-8745 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The solubility of this compound in dimethyl sulfoxide is greater than 21.6 milligrams per milliliter . The compound is typically prepared through a series of organic reactions, including the formation of a piperazine ring and the introduction of a thiazole group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
MK-8745 undergoes various chemical reactions, primarily involving its interaction with cellular proteins. It induces cell cycle arrest at the G2/M phase in non-Hodgkin lymphoma cells when used at a concentration of 1 micromolar . The compound also induces apoptosis and polyploidy in p53-positive and -negative HCT116 colon cancer cells . Common reagents used in these reactions include dimethyl sulfoxide and ethanol, with reaction conditions often involving gentle warming and ultrasonic treatment to enhance solubility .
Scientific Research Applications
MK-8745 has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth in preclinical models and is effective against various human cancer cell lines . The compound induces apoptotic cell death in a p53-dependent manner, making it a valuable tool for studying the role of p53 in cancer . Additionally, this compound has been used to investigate the molecular mechanisms of Aurora A kinase inhibition and its impact on cell cycle regulation . Its applications extend to both basic and clinical research, providing insights into the development of targeted cancer therapies.
Comparison with Similar Compounds
MK-8745 is unique in its selectivity for Aurora A kinase over Aurora B kinase, with an inhibitory concentration (IC50) of 0.6 nanomolar for Aurora A and 280 nanomolar for Aurora B . Similar compounds include AZD1152-HQPA, which selectively inhibits Aurora B kinase, and MLN8054, another Aurora A kinase inhibitor . this compound requires higher concentrations to achieve full inhibition in a cellular context compared to AZD1152-HQPA . The development of this compound analogues with higher binding affinities and stabilities has been explored to enhance its therapeutic potential .
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFPWKUUNKNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.